molecular formula C28H25N3O4 B446147 methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate

methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate

Cat. No.: B446147
M. Wt: 467.5g/mol
InChI Key: IHEHQHZYUOTXDT-STBIYBPSSA-N
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Description

Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for the development of antimalarial and anticancer agents.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It can serve as a probe for studying enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate: Similar structure but with a methyl group instead of an isopropoxy group.

    Methyl 4-(2-{[2-(3-isopropylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate: Similar structure but with an isopropyl group instead of an isopropoxy group.

Uniqueness

Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C28H25N3O4/c1-18(2)35-22-8-6-7-21(15-22)26-16-24(23-9-4-5-10-25(23)30-26)27(32)31-29-17-19-11-13-20(14-12-19)28(33)34-3/h4-18H,1-3H3,(H,31,32)/b29-17+

InChI Key

IHEHQHZYUOTXDT-STBIYBPSSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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